2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 . . It is a derivative of benzene and contains three methoxy groups and a propenyl group attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of 2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione involves several steps. One common method includes the reaction of trimethoxybenzene with propenyl halides under specific conditions to introduce the propenyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound may also interact with other proteins and receptors, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
2,3,5-Trimethoxy-6-(prop-1-en-1-yl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
Isoelemicin: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
1,2,4-Trimethoxy-5-(prop-2-en-1-yl)benzene: Another compound with a similar structure but different substitution pattern on the benzene ring.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: A compound with a similar core structure but different functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
477800-91-2 |
---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2,3,5-trimethoxy-6-prop-1-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14O5/c1-5-6-7-8(13)11(16-3)12(17-4)9(14)10(7)15-2/h5-6H,1-4H3 |
InChI-Schlüssel |
RTBKABKNDSZTIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=C(C(=O)C(=C(C1=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.